1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
Description
1-(1H-Indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic small molecule characterized by:
- Indazole-3-carbonyl moiety: A bicyclic heteroaromatic group that enhances hydrogen bonding and π-π stacking interactions, often associated with kinase inhibition .
- Piperidine-4-carboxamide core: Provides conformational flexibility and serves as a scaffold for attaching diverse substituents.
- 3-Methoxybenzyl group: A lipophilic substituent that may improve membrane permeability and target engagement .
Properties
IUPAC Name |
1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-17-6-4-5-15(13-17)14-23-21(27)16-9-11-26(12-10-16)22(28)20-18-7-2-3-8-19(18)24-25-20/h2-8,13,16H,9-12,14H2,1H3,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUXXHXNHICNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 1H-indazole-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while reduction could produce reduced forms of the piperidine ring.
Scientific Research Applications
1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological effects.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Piperidine-4-carboxamide Cores
Key Observations:
- Heterocyclic Variations : Replacement of indazole with oxazole (HCV inhibitors) or indole (antiviral compounds) alters target specificity. Indazole’s dual nitrogen atoms may enhance binding to kinases or viral proteases compared to indole’s single nitrogen .
- Substituent Effects : The 3-methoxybenzyl group in the target compound likely increases lipophilicity compared to polar groups like sulfamoylbenzoyl (carbonic anhydrase inhibitors, ). This could enhance blood-brain barrier penetration but reduce solubility.
- Synthetic Yields : Analogues with pyridinyl substituents (e.g., 27g, 80% yield) demonstrate higher efficiency than those with imidazolyl groups (e.g., 27f, 23% yield), highlighting substituent-dependent synthetic challenges .
Pharmacological Profiles of Selected Analogues
- Antihypertensive Activity : N-[(1R)-1-(4-Fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide (17f) lowers blood pressure via T-type Ca²⁺ channel inhibition without reflex tachycardia, a common issue with L-type blockers . This suggests the piperidine-4-carboxamide scaffold’s utility in ion channel modulation.
- Antiviral Activity : Indole-2-carbonyl derivatives (e.g., 27g) inhibit neurotropic alphaviruses, with pyridinyl substituents correlating with higher potency (80% yield) .
- Kinase Inhibition : AZD5363’s pyrrolopyrimidine group confers selectivity for Akt over ROCK kinases, underscoring the scaffold’s adaptability in kinase drug design .
Biological Activity
The compound 1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a derivative of indazole, which has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17N3O3
- Molecular Weight : 287.31 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, compounds similar to the one in focus have shown significant inhibitory effects on various cancer cell lines:
| Compound | Target | IC50 (nM) |
|---|---|---|
| CFI-400945 | PLK4 (Polo-like kinase 4) | <10 |
| Compound 82a | Pim Kinases (Pim-1, Pim-2, Pim-3) | 0.4 - 1.1 |
| Compound 83 | MM1.S multiple myeloma cells | 640 |
These findings suggest that the indazole scaffold is crucial for developing effective anticancer agents .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases and enzymes associated with tumor growth and proliferation. For example, compounds containing the indazole moiety have demonstrated the ability to inhibit key signaling pathways in cancer cells, contributing to their antiproliferative effects .
Neuropharmacological Effects
Indazole derivatives have also been investigated for their neuropharmacological properties. The compound's interaction with dopamine receptors has been noted in some studies:
| Receptor | Activity Type | EC50 (nM) |
|---|---|---|
| D3R | Agonist | 710 |
| D2R | Antagonist | 16,000 |
This dual activity suggests potential applications in treating neurological disorders where dopamine dysregulation is a factor .
Case Studies
- Anticancer Efficacy : A study demonstrated that a related indazole derivative significantly inhibited tumor growth in mouse models. The compound was administered at varying doses, showing dose-dependent efficacy against colon cancer cells .
- Neuropharmacological Assessment : In a pharmacological evaluation, the compound exhibited selective agonist activity at D3 dopamine receptors while antagonizing D2 receptors, indicating its potential as a therapeutic agent for conditions like schizophrenia or Parkinson's disease .
Structure-Activity Relationship (SAR)
The structural characteristics of the compound play a vital role in its biological activity. Modifications to the indazole ring and substituents on the piperidine moiety can significantly alter potency and selectivity for various biological targets. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
